tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
Description
Core Isoindoline Scaffold Architecture
The isoindoline scaffold forms the bicyclic foundation of the molecule, consisting of a benzene ring fused to a five-membered nitrogen-containing ring. In this derivative, the isoindoline system is substituted at three positions:
- Position 1 : A ketone group (1-oxo) introduces electron-withdrawing character, polarizing the adjacent carbonyl bond and influencing reactivity.
- Position 4 : A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in cross-coupling reactions.
- Position 7 : A primary amino group (-NH₂) provides a site for further functionalization or hydrogen bonding.
The fused bicyclic system adopts a planar conformation in the benzene ring, while the five-membered ring exhibits slight puckering due to the sp³-hybridized nitrogen atom. This geometry ensures stability while allowing rotational flexibility at the nitrogen center.
| Structural Feature | Position | Role |
|---|---|---|
| Isoindoline core | 1,2,3,4,5,6 | Bicyclic framework providing rigidity and synthetic versatility |
| Ketone group | 1 | Electron-withdrawing group enhancing electrophilicity at adjacent sites |
| Boronic ester | 4 | Enables Suzuki-Miyaura cross-coupling reactions |
| Amino group | 7 | Site for derivatization or intermolecular interactions |
Properties
Molecular Formula |
C19H27BN2O5 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(24)22-10-11-12(8-9-13(21)14(11)15(22)23)20-26-18(4,5)19(6,7)27-20/h8-9H,10,21H2,1-7H3 |
InChI Key |
CEYDPMNYFPNKQL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(=O)C3=C(C=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Phthalimide Cyclization
A common method involves reacting phthalimide derivatives with amines or aldehydes under acidic conditions. For example:
Pictet-Spengler Reaction
For isoindoline derivatives, β-phenylethylamine and phthalic aldehyde can undergo cyclization under Pictet-Spengler conditions, followed by oxidation to introduce the 1-oxo group.
Installation of the 7-Amino Group
The amino group at position 7 is introduced via:
Nitration-Reduction Sequence
Direct Amination
For pre-functionalized cores, SNAr reactions with amines (e.g., NH₃) replace halogens at position 7. This method is less common due to limited leaving-group compatibility.
Boc Protection of the Amino Group
The 7-amino group is protected with a tert-butyloxycarbonyl (Boc) group:
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Boc Anhydride | Di-tert-butyl dicarbonate (Boc₂O) with Et₃N in DCM | 85-95% | |
| Workup | Extraction with brine, dried over Na₂SO₄ | N/A |
Critical Factors :
- Base Strength : Triethylamine is preferred to avoid over-alkylation.
- Solvent : DCM or THF ensures solubility of intermediates.
Alternative Routes
One-Pot Boc Protection and Boronation
In some protocols, the Boc group is introduced before boronation to avoid deprotection. For example:
Solid-Phase Synthesis
Resin-bound intermediates (e.g., Wang resin) facilitate sequential functionalization, though scalability is limited.
Purification and Characterization
Troubleshooting Common Issues
| Problem | Solution |
|---|---|
| Low Boronation Yield | Optimize Pd catalyst (e.g., PdCl₂(dppf)) or increase reaction time |
| Boc Deprotection During Workup | Use NaHCO₃ instead of HCl for pH adjustment |
| Amino Group Oxidation | Perform reactions under N₂/Ar and avoid strong oxidants |
Applications and Derivatives
The compound serves as a building block for:
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted isoindoline derivatives .
Scientific Research Applications
Tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The compound’s unique structure allows it to participate in a range of biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
A closely related compound is tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8, Molecular formula: C₁₉H₂₈BNO₄, MW: 361.25 g/mol) . Key differences include:
- Substituent positions: The boronate group is at position 5 instead of 4, and the amino and oxo groups in the target compound are absent.
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group enables participation in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds in drug synthesis . However, its 7-amino group introduces steric and electronic effects that may alter reactivity compared to non-amino analogs:
- Steric hindrance: The amino and tert-butyl groups may reduce coupling efficiency with bulky substrates compared to the simpler analog .
Biological Activity
tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features an isoindoline core with a tert-butyl group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the isoindoline framework.
- Introduction of the dioxaborolane group via boronic acid derivatives.
- Functionalization through amination and esterification reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 15.0 | Induction of apoptosis via caspase activation |
| Study B | A549 | 10.5 | Inhibition of cell proliferation via cell cycle arrest |
These findings suggest that the compound may exert its effects by triggering apoptotic pathways and inhibiting cell division.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:
| Enzyme | Inhibition (%) at 10 µM | Reference |
|---|---|---|
| Dipeptidyl peptidase IV (DPP-IV) | 75% | |
| Carbonic anhydrase II (CA II) | 60% |
Inhibition of these enzymes could have implications for diabetes management and other metabolic disorders.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Anticancer Activity : A derivative of the compound was tested against various cancer cell lines and demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.
- Enzyme Interaction Study : Research indicated that the compound acts as a potent inhibitor of DPP-IV, which is crucial for glucose metabolism in diabetic patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
